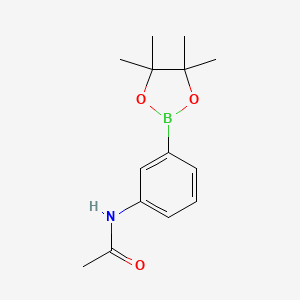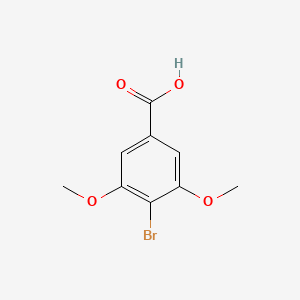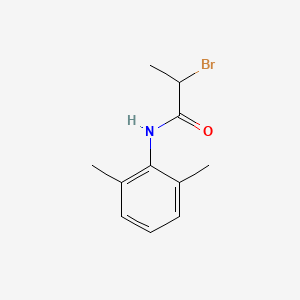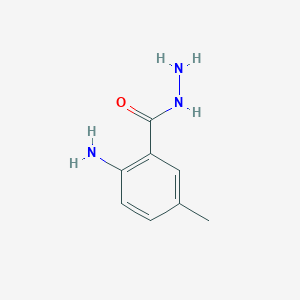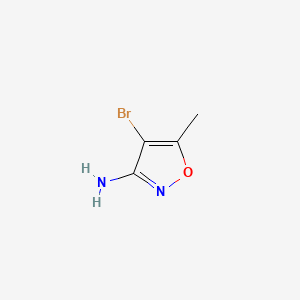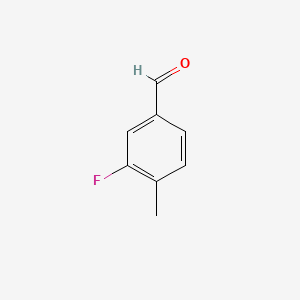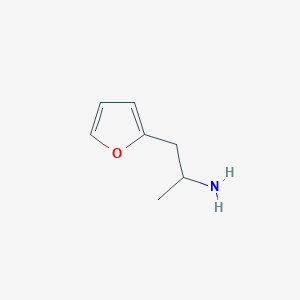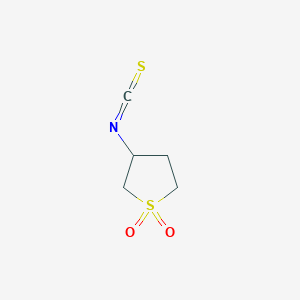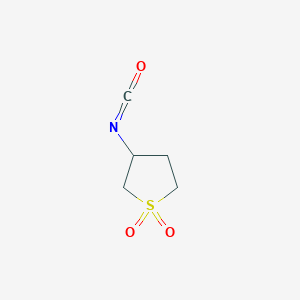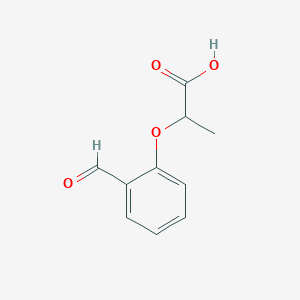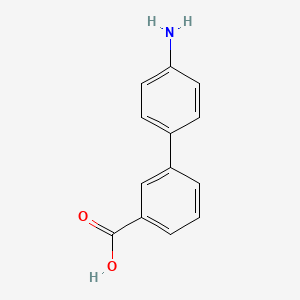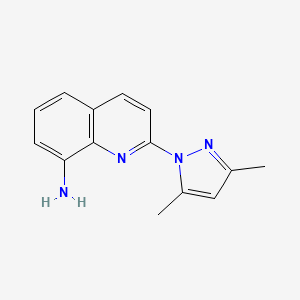
2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethyl-1H-pyrazol-1-yl)quinolin-8-amine is a compound that belongs to the class of pyrazoloquinolines, which are heterocyclic aromatic organic compounds. These compounds are characterized by a fusion of pyrazole and quinoline rings and are known for their diverse biological activities and potential pharmacological properties.
Synthesis Analysis
The synthesis of pyrazoloquinoline derivatives can be achieved through various synthetic routes. One approach involves a dimethyl sulfoxide-assisted, iodine- and ascorbic acid-catalyzed one-pot synthesis, which allows for the construction of highly substituted pyrazolo[1,5-a]quinoline thioether derivatives . Another method employs main group metal Lewis acid catalysis for the intramolecular formal hydroamination and hydroarylation of mono-propargylated aromatic ortho-diamines to yield quinolin-8-amines . Additionally, a catalyst-free synthesis has been reported for the construction of pyrazolo[3,4-b]quinolin-5-one derivatives through cyclocondensation reactions .
Molecular Structure Analysis
The molecular structure of pyrazoloquinoline derivatives can be elucidated using various spectroscopic techniques. For instance, 1H NMR, 13C NMR, high-resolution mass spectrometry, and single-crystal X-ray diffractometry have been utilized to identify the compounds . These techniques provide detailed information about the molecular framework and the arrangement of atoms within the compound.
Chemical Reactions Analysis
Pyrazoloquinoline derivatives can undergo a range of chemical reactions. The benzannulation reaction is one such example, where diazotization of the pyrazole amine derivative is followed by radical generation and trapping of the aryl radical . The Suzuki reaction can also be used to create aryl/heteroaryl compounds from synthesized pyrazoloquinoline derivatives . Moreover, the regioselective synthesis of tricyclic pyrazoloquinolines has been achieved through reactions with dimedone and aldehydes .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazoloquinoline derivatives are influenced by their molecular structure. The presence of substituents on the pyrazole core can significantly affect the bioactivity of these compounds . The functional group tolerance of these molecules is an important aspect of their chemical behavior, as it determines their reactivity and potential applications in various chemical transformations . The solubility, melting point, and stability of these compounds can vary depending on their specific substituents and molecular configuration.
科学的研究の応用
-
Scientific Field: Environmental Science and Pollution Research
- Application Summary : This compound is used in the fabrication of a porous and ionically surface-modified biochar-based alginate polymer networks composite (SBPC) for the removal of heavy metal ions in water .
- Methods of Application : The study introduces a cost-effective approach to fabricating SBPC through air drying. Characterization techniques were employed to evaluate the microstructure and adsorption mechanism .
- Results or Outcomes : The SBPC demonstrated high copper binding capacities (937.4 mg/g and 823.2 mg/g) through response surface methodology (RSM) and column studies. It showed remarkable stability, up to 10 desorption cycles, and achieved 98% Cu 2+ adsorption efficiency and 91.0% desorption .
-
Scientific Field: Research and Development
- Application Summary : “2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine” is a fine chemical that belongs to the group of versatile building blocks. It can be used as a reagent or as a speciality chemical in research and development .
- Methods of Application : This compound is used as a reagent in the synthesis of complex compounds .
- Results or Outcomes : The specific outcomes or results of this application are not mentioned in the source .
-
Scientific Field: Materials Chemistry
- Application Summary : This compound is used in the fabrication of aerogel-based stimulus-responsive porous liquids .
- Methods of Application : The study proposes a method to fabricate aerogel-based porous liquids by dispersing superhydrophobic silica aerogel microparticles in a polymer aqueous solution .
- Results or Outcomes : The resulting porous liquids show reversible thermal responsiveness and can transition to a new condensed state, i.e., solid-liquid-vapor triple-state gels, via on-demand thermal triggering .
-
Scientific Field: Biochemistry
- Application Summary : “2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine” is a useful scaffold for the synthesis of complex compounds and has been shown to be an effective inhibitor of protein tyrosine kinases .
- Methods of Application : This compound is used as a reagent in the synthesis of complex compounds .
- Results or Outcomes : The specific outcomes or results of this application are not mentioned in the source .
Safety And Hazards
特性
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-8-10(2)18(17-9)13-7-6-11-4-3-5-12(15)14(11)16-13/h3-8H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBIKFYWRHCKQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(C=CC=C3N)C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90385858 |
Source


|
| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-1H-pyrazol-1-YL)quinolin-8-amine | |
CAS RN |
356522-39-9 |
Source


|
| Record name | 2-(3,5-dimethylpyrazol-1-yl)quinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90385858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)
